molecular formula C12H11NO2S B6340707 Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate CAS No. 1186369-13-0

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B6340707
CAS No.: 1186369-13-0
M. Wt: 233.29 g/mol
InChI Key: KIGIGJYDMFVWTK-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate (CAS 1186369-13-0) is a high-value chemical building block with the molecular formula C12H11NO2S and a molecular weight of 233.29 . This compound features a thiophene ring linked to a pyridine heterocycle, a structure commonly exploited in medicinal chemistry and materials science. It serves as a versatile precursor in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The ester functional group offers a handle for further synthetic modification, for instance, through hydrolysis to the corresponding carboxylic acid or transformation into other derivatives . Researchers utilize this and related thiophene-based scaffolds in the synthesis of complex heterocyclic systems, such as triazolopyrimidinones, which are of significant interest in drug discovery efforts . As a confirmed starting material in the synthesis of specialized amino-thiophene derivatives, its utility in constructing complex molecular architectures is well-established . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-pyridin-3-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIGJYDMFVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic disconnection of the target molecule breaks the bond between the thiophene (B33073) and pyridine (B92270) rings. This suggests a cross-coupling strategy as the key synthetic step. The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction.

This pathway would involve the palladium-catalyzed reaction between a halogenated thiophene derivative, such as Ethyl 5-bromothiophene-2-carboxylate , and a pyridine-based organoboron reagent, like (Pyridin-3-yl)boronic acid .

Reactant 1: Ethyl 5-bromothiophene-2-carboxylate

Reactant 2: (Pyridin-3-yl)boronic acid

Catalyst: A palladium(0) complex, e.g., Tetrakis(triphenylphosphine)palladium(0).

Base: An inorganic base such as sodium carbonate or potassium phosphate.

Solvent: A suitable solvent system, often a mixture like toluene/ethanol/water or dioxane/water.

Detailed Experimental Procedures for Key Synthetic Steps

A specific, published experimental procedure for the synthesis of this compound is not available. However, a general procedure for a Suzuki-Miyaura coupling of this type would involve charging a reaction vessel with (pyridin-3-yl)boronic acid, ethyl 5-bromothiophene-2-carboxylate, a palladium catalyst, and a base. The vessel would be purged with an inert gas (e.g., argon or nitrogen), and the solvent system would be added. The mixture would then be heated until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction would be worked up by separating the organic and aqueous layers, followed by purification of the crude product, typically via column chromatography.

Spectroscopic Data and Structural Elucidation (NMR, IR, Mass Spectrometry)

¹H NMR: Signals would be expected in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the thiophene and pyridine rings. The ethyl ester group would show a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region (approx. 1.0-4.5 ppm).

¹³C NMR: Resonances would appear for the carbonyl carbon of the ester, as well as for the aromatic carbons of the two heterocyclic rings and the carbons of the ethyl group.

IR Spectroscopy: Key absorption bands would include those for C=O stretching of the ester group (approx. 1710-1730 cm⁻¹), C=C and C=N stretching in the aromatic rings, and C-H stretching.

Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight of 233.29 g/mol .

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

Crystallographic Analysis and Molecular Geometry

There is no publicly available crystallographic data for this compound in the peer-reviewed literature. Therefore, information regarding its single-crystal structure, bond lengths, bond angles, and crystal packing is not known.

Chemical Reactivity and Derivatization Strategies

Reactions of the Ester Moiety

The ethyl carboxylate group at the C2 position of the thiophene (B33073) ring is a classic ester functionality, susceptible to a variety of transformations common to this class of compounds. These reactions primarily involve the acyl carbon, which is electrophilic and readily attacked by nucleophiles.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of ester chemistry, proceeding through a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq This pathway allows for the interconversion of the ester into other carboxylic acid derivatives. khanacademy.org

Amidation: The reaction of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This transformation, known as aminolysis, typically requires heating and may be catalyzed by acid or base. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Saponification: Saponification, the hydrolysis of an ester under basic conditions, converts the ester into a carboxylate salt. masterorganicchemistry.com Treatment of this compound with a strong base, such as sodium hydroxide, in an aqueous or alcoholic medium, followed by acidic workup, yields 5-(pyridin-3-yl)thiophene-2-carboxylic acid. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For instance, reacting the parent compound with methanol (B129727) under acidic conditions would result in the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and it is often driven to completion by using the reactant alcohol as a solvent.

Table 1: Nucleophilic Acyl Substitution Reactions
Reaction TypeNucleophileTypical ConditionsProduct
AmidationR¹R²NHHeat5-(pyridin-3-yl)-N,N-R¹,R²-thiophene-2-carboxamide
SaponificationNaOH, H₂O/EtOHHeat, then H₃O⁺5-(pyridin-3-yl)thiophene-2-carboxylic acid
TransesterificationR'OHH⁺ or RO⁻ catalystAlkyl 5-(pyridin-3-yl)thiophene-2-carboxylate

Reduction Chemistry

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.org The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield [5-(pyridin-3-yl)thiophen-2-yl]methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgchemguide.co.uk

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. masterorganicchemistry.com Treatment of the title compound with DIBAL-H at a low temperature (e.g., -78 °C) would selectively produce 5-(pyridin-3-yl)thiophene-2-carbaldehyde.

Table 2: Reduction Reactions of the Ester Moiety
Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. THF or Et₂O, 0 °C to RT 2. H₃O⁺ workup[5-(pyridin-3-yl)thiophen-2-yl]methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C5-(pyridin-3-yl)thiophene-2-carbaldehyde

Reactivity at the Thiophene Ring

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophiles than benzene. nih.govstackexchange.com However, in this compound, the ring is substituted at the C2 and C5 positions with electron-withdrawing groups (an ethyl carboxylate and a pyridinyl group), which deactivates the ring towards electrophilic attack. researchgate.net

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 2,5-disubstituted thiophene ring will occur at the C3 or C4 positions. The regiochemical outcome is determined by the directing effects of the existing substituents. The ethyl carboxylate group at C2 is a meta-director, guiding incoming electrophiles to the C4 position. The pyridin-3-yl group at C5 is also deactivating and would direct an electrophile to the C3 position of the thiophene ring. This competition can lead to mixtures of products, with the precise ratio depending on the specific electrophile and reaction conditions. youtube.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction will likely yield a mixture of the 3-halo and 4-halo derivatives.

Nitration: Thiophenes are highly susceptible to nitration, but the standard nitrating mixture (HNO₃/H₂SO₄) can cause oxidative degradation. stackexchange.com Milder conditions, such as fuming nitric acid in acetic anhydride, are typically employed. youtube.com For this deactivated substrate, nitration would be expected to proceed slowly, yielding a mixture of 3-nitro and 4-nitro products.

Sulfonation: Sulfonation can be accomplished using concentrated sulfuric acid or sulfur trioxide-pyridine complex. quimicaorganica.org The reaction is expected to be sluggish due to the deactivating nature of the substituents and would likely produce a mixture of the 3-sulfonic acid and 4-sulfonic acid derivatives.

Lithiation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The process involves deprotonation at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. semanticscholar.orgresearchgate.net The ester group is a recognized DMG.

In this compound, the ester group at the C2 position is expected to direct lithiation specifically to the C3 position. Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperature would generate the 3-lithio derivative. This organometallic intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents at the C3 position with high regioselectivity.

Table 3: Lithiation and Electrophilic Quench
Step 1: BaseStep 2: Electrophile (E⁺)Product (Substituent at C3)
LDA or LiTMPD₂O (Deuterium Oxide)-D
LDA or LiTMPI₂ (Iodine)-I
LDA or LiTMP(CH₃)₂SO₄ (Dimethyl sulfate)-CH₃
LDA or LiTMPRCHO (Aldehyde)-CH(OH)R

Oxidative and Reductive Transformations of the Thiophene Heterocycle

The sulfur atom in the thiophene ring can undergo oxidation, and the aromatic ring itself can be reduced under specific conditions.

Oxidation: The thiophene sulfur can be oxidized to a sulfoxide (B87167) and then further to a sulfone. researchgate.net This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, sometimes in the presence of a catalyst. nih.govacs.org The initial product, a thiophene S-oxide, is often unstable and can act as a reactive intermediate. acs.orgnih.gov Complete oxidation leads to the more stable thiophene S,S-dioxide (sulfone). The presence of electron-withdrawing groups on the thiophene ring generally decreases the rate of the initial oxidation to the sulfoxide. nih.gov

Reduction: The thiophene ring can be reduced to a tetrahydrothiophene (B86538) (thiolane) ring via catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a potent catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This complete reduction saturates the heterocyclic ring, removing its aromatic character.

Reactivity at the Pyridine (B92270) Ring

The pyridine ring is an aromatic heterocycle that is isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom significantly alters its reactivity. The nitrogen atom withdraws electron density from the ring carbons, making the pyridine ring electron-deficient and thus less susceptible to electrophilic aromatic substitution compared to benzene. uomustansiriyah.edu.iqyoutube.comucalgary.ca This deactivation is analogous to that seen in nitrobenzene. youtube.com Conversely, this electron-deficient nature makes the pyridine ring more reactive towards nucleophilic attack. uomustansiriyah.edu.iqstudylib.net

Nitrogen Atom Reactivity (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom is not delocalized into the aromatic system and is therefore available for reactions with electrophiles. This makes the nitrogen atom a primary site for reactivity, behaving as a base or a nucleophile.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide exhibits markedly different reactivity compared to the parent pyridine. The oxygen atom can donate electron density back into the ring, which activates the positions ortho and para to the nitrogen (C2, C4, and C6) towards electrophilic attack. youtube.com This strategy is often employed to overcome the inherent low reactivity of the pyridine ring towards electrophiles. researchgate.net

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. studylib.net This reaction, known as the Menshutkin reaction, converts the neutral pyridine ring into a positively charged pyridinium ring, which further deactivates the ring towards electrophiles but can increase its susceptibility to nucleophilic attack and reduction.

Reaction TypeReagent(s)ProductDescription
N-OxidationH₂O₂/CH₃COOH or m-CPBAEthyl 5-(1-oxido-pyridin-1-ium-3-yl)thiophene-2-carboxylateOxidation of the pyridine nitrogen to form the corresponding N-oxide, activating the ring for further functionalization.
Quaternization (Alkylation)Alkyl Halide (e.g., CH₃I)3-(5-(ethoxycarbonyl)thiophen-2-yl)-1-methylpyridin-1-ium saltAlkylation of the nitrogen atom to form a positively charged pyridinium salt.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The substitution patterns of the pyridine ring are dictated by its electron-deficient character.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the unsubstituted pyridine ring is generally sluggish and requires harsh reaction conditions. youtube.com The reaction proceeds preferentially at the C3 and C5 positions (meta-directing). This regioselectivity is due to the fact that the cationic intermediates (σ-complexes) formed by attack at the C2, C4, or C6 positions have a resonance structure that places a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. uomustansiriyah.edu.iq For this compound, the thiophene substituent is located at the C3 position. Therefore, electrophilic substitution is predicted to occur at the C5 position, which is also meta to the nitrogen. As mentioned, converting the pyridine to its N-oxide can facilitate EAS at the C2, C4, and C6 positions. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). uomustansiriyah.edu.iqstudylib.net Attack at these positions allows the resulting negative charge in the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the absence of a good leaving group, the reaction requires a very strong nucleophile (e.g., NaNH₂, PhLi) to displace a hydride ion (H⁻), which is typically a poor leaving group. studylib.net The presence of a good leaving group, such as a halide, at the C2, C4, or C6 positions would greatly facilitate SNAr reactions.

Reaction TypeTypical Reagent(s)Predicted Position of AttackNotes
Electrophilic Substitution (e.g., Nitration)HNO₃/H₂SO₄C5Requires harsh conditions due to the deactivating effect of the nitrogen atom.
Nucleophilic Substitution (e.g., Amination)NaNH₂ (Chichibabin reaction)C2 or C6Involves the displacement of a hydride ion; requires a strong nucleophile.
Nucleophilic Substitution (e.g., Alkylation)Organolithium (e.g., PhLi)C2 or C6Reaction with strong organometallic nucleophiles.

Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity in the derivatization of the pyridine ring of this compound is primarily governed by the inherent electronic properties of the pyridine nucleus. As detailed previously, electrophilic reagents are strongly directed to the C5 position, while nucleophilic reagents favor the C2 and C6 positions.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, can offer alternative pathways to functionalization with different regiochemical outcomes. While often focused on the more electron-rich thiophene ring, such strategies can also be directed by the pyridine nitrogen, potentially enabling functionalization at otherwise less reactive positions under specific catalytic conditions. acs.org

Stereochemical control is not a factor in direct substitution reactions on the aromatic pyridine ring, as the ring is planar and the products are achiral. Stereocontrol would become a critical consideration only in subsequent transformations that introduce a new stereocenter, such as the addition of a chiral substituent, asymmetric reduction of the pyridine or thiophene ring, or reactions on a functional group attached to the molecule. The specific reagents, catalysts, and conditions employed would determine the stereochemical outcome of such a reaction.

Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block

This compound is a versatile scaffold for the synthesis of more complex molecules, owing to the presence of multiple reactive sites that can be selectively addressed. Thiophene and pyridine derivatives are prominent structural motifs in medicinal chemistry and materials science, found in numerous anti-inflammatory, antimicrobial, and anticancer agents, as well as in organic electronic materials. nih.govnih.gov

The molecule can be elaborated through several key transformations:

Ester Group Modification: The ethyl ester functional group is a versatile handle for synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions, converted to an acyl chloride, or participate in decarboxylative coupling reactions. wikipedia.org Alternatively, the ester can be reduced to a primary alcohol, providing another point for further functionalization.

Cross-Coupling Reactions: The C-H bonds on both the pyridine and thiophene rings can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents, enabling the construction of complex conjugated systems.

Ring System Elaboration: The reactivity patterns of the pyridine and thiophene rings can be exploited to build fused heterocyclic systems. For instance, functionalization at adjacent positions on either ring could serve as a foundation for annulation reactions, leading to the formation of novel polycyclic aromatic structures. The use of related aminothiophene carboxylates to build fused thienopyridines is a well-established strategy. researchgate.net

TransformationFunctional Group TargetedTypical Reagent(s)Resulting IntermediatePotential Application
HydrolysisEthyl EsterNaOH or LiOH, then H₃O⁺5-(Pyridin-3-yl)thiophene-2-carboxylic acidAmide bond formation, synthesis of bioactive amides.
ReductionEthyl EsterLiAlH₄ or DIBAL-H(5-(Pyridin-3-yl)thiophen-2-yl)methanolIntroduction of an alcohol for further derivatization.
Suzuki CouplingAryl C-H (after conversion to C-Hal)Ar-B(OH)₂, Pd catalyst, BaseAryl-substituted derivativeSynthesis of biaryl compounds for materials or medicinal chemistry.
Amide CouplingCarboxylic Acid (after hydrolysis)Amine (R-NH₂), Coupling agent (e.g., HATU)N-substituted-5-(pyridin-3-yl)thiophene-2-carboxamideGeneration of libraries of potential drug candidates.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis for Proton Environments

The ¹H NMR spectrum of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the thiophene (B33073) ring, and the pyridine (B92270) ring.

The ethyl group protons are expected to appear as a downfield quartet for the methylene (B1212753) protons (-CH2-) due to the deshielding effect of the adjacent oxygen atom, and an upfield triplet for the methyl protons (-CH3).

The thiophene ring protons, being part of an aromatic system, are anticipated to resonate in the downfield region. The chemical shifts will be influenced by the electron-withdrawing carboxylate group and the pyridinyl substituent.

The pyridine ring protons will also appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the point of attachment to the thiophene ring. Protons closer to the electronegative nitrogen atom are expected to be more deshielded and thus appear at a lower field.

Predicted ¹H NMR Data:

Ethyl (-OCH2CH3): A quartet and a triplet.

Thiophene-H: Doublets in the aromatic region.

Pyridine-H: A set of multiplets in the aromatic region.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal due to its direct attachment to two oxygen atoms. The carbons of the ethyl group will appear at higher field.

The thiophene and pyridine ring carbons will resonate in the aromatic region. The chemical shifts of these carbons are influenced by the heteroatoms (sulfur and nitrogen) and the substituents. Carbons directly attached to the heteroatoms or the ester group will show characteristic shifts.

Predicted ¹³C NMR Data:

C=O (Ester): Most downfield signal.

Aromatic C (Thiophene & Pyridine): Multiple signals in the aromatic region.

Ethyl C (-OCH2CH3): Two signals in the aliphatic region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl, thiophene, and pyridine moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connection between the ethyl carboxylate group and the thiophene ring, as well as the linkage between the thiophene and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, with a molecular formula of C12H11NO2S, the expected monoisotopic mass is 233.05105 Da. chemspider.com

HRMS analysis would also provide information about the fragmentation pattern of the molecule under ionization. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OCH2CH3) and cleavage of the ester group. whitman.educhemistrynotmystery.com The fragmentation of the heterocyclic rings would also produce characteristic ions, aiding in the structural confirmation.

Expected HRMS Data:

Molecular Ion (M+): A prominent peak corresponding to the exact mass of the molecule.

Key Fragments: Ions resulting from the loss of the ethoxy group, the entire ester group, and fragments from the thiophene and pyridine rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of specific functional groups.

Key vibrational modes expected for this compound include:

C=O Stretch (Ester): A strong absorption band in the IR spectrum, typically around 1720-1700 cm⁻¹.

C-O Stretch (Ester): Bands in the region of 1300-1000 cm⁻¹.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the thiophene and pyridine rings. iosrjournals.orgup.ac.zanih.gov

C-S Stretch (Thiophene): Vibrations associated with the carbon-sulfur bond in the thiophene ring. iosrjournals.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems. The presence of the conjugated system extending across the thiophene and pyridine rings in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum is anticipated to show absorptions corresponding to π → π* transitions. The extended conjugation between the two aromatic rings is likely to result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual thiophene and pyridine chromophores. chemistryviews.orgtue.nlnih.govresearchgate.net The position and intensity of these bands are sensitive to the solvent polarity.

Expected UV-Vis Data:

Absorption Maxima (λmax): One or more strong absorption bands in the UV or near-visible region, indicative of the conjugated aromatic system.

X-ray Crystallography for Solid-State Molecular Structure

Comprehensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, the detailed analysis of its solid-state molecular structure, as outlined below, cannot be completed at this time. The following sections detail the specific crystallographic parameters that would be determined from such an analysis.

Unit Cell Parameters and Space Group Determination

Experimental determination of the unit cell parameters and space group is pending the successful growth of a single crystal of this compound suitable for X-ray diffraction analysis. This analysis would provide fundamental information about the crystal system (e.g., monoclinic, orthorhombic), the dimensions of the unit cell (a, b, c, α, β, γ), and the symmetry operations present within the crystal lattice (the space group).

Data Table: Unit Cell Parameters (Data Not Available)

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -

Precise Bond Lengths, Bond Angles, and Torsional Angles

Without an experimentally determined crystal structure, the precise bond lengths, bond angles, and torsional angles for this compound in the solid state remain undetermined. This data is crucial for a definitive understanding of the molecule's three-dimensional geometry, including the planarity of the thiophene and pyridine rings and the conformation of the ethyl ester group.

Data Table: Selected Bond Lengths (Data Not Available)

Atom 1 Atom 2 Bond Length (Å)

Data Table: Selected Bond Angles (Data Not Available)

Atom 1 Atom 2 Atom 3 Bond Angle (°)

Data Table: Selected Torsional Angles (Data Not Available)

Atom 1 Atom 2 Atom 3 Atom 4 Torsional Angle (°)

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) and Crystal Packing Motifs

An analysis of the crystal packing and intermolecular interactions is contingent on the availability of crystallographic data. Such an analysis would identify and characterize non-covalent interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions govern the packing of molecules in the crystal lattice and influence the material's bulk properties. At present, a description of the crystal packing motifs for this compound cannot be provided.

Circular Dichroism (CD) Spectroscopy (if Chiral Derivatives are Explored)

A search of the scientific literature did not yield any studies on chiral derivatives of this compound. Therefore, no data from Circular Dichroism (CD) spectroscopy, a technique used to study chiral molecules, is available. The synthesis and analysis of chiral analogues would be necessary to investigate the chiroptical properties of this class of compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations would identify the lowest energy structure of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds, such as the bond connecting the thiophene (B33073) and pyridine (B92270) rings, and the bonds within the ethyl ester group. This analysis would identify the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential Maps, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. For similar heterocyclic compounds, DFT calculations have been used to determine these energy gaps. For instance, a study on a related thiophene derivative reported a HOMO-LUMO energy gap of 3.919 eV, calculated at the B3LYP/6-31G(d,p) level of theory. uomphysics.net

Electrostatic Potential Maps (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red areas indicate negative potential (e.g., around oxygen or nitrogen atoms), while blue areas indicate positive potential (e.g., around hydrogen atoms). This information is vital for predicting how the molecule will interact with other charged or polar species.

Charge Distribution: Calculations of atomic charges (e.g., Mulliken, NBO) provide a quantitative measure of the electron distribution across the molecule. This helps in understanding the polarity of bonds and the reactivity of different atomic sites.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to predict the spectra of unknown compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental spectra, can help to confirm the structure of the synthesized compound.

IR Frequencies: The vibrational frequencies from DFT calculations correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as C=O stretching or C-H bending.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. This provides insight into the electronic structure and the color of the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations are typically performed on a single, static molecule (often in a vacuum), molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with solvent molecules. An MD simulation would involve placing the this compound molecule in a box of solvent (e.g., water or an organic solvent) and then calculating the trajectory of all atoms over a period of time. This would provide insights into:

Dynamic Behavior: How the molecule moves, vibrates, and changes conformation in a realistic environment.

Solvation Effects: How the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. This is particularly important for understanding the behavior of the molecule in solution.

Theoretical Reaction Mechanism Studies (e.g., Transition State Analysis of Synthetic Pathways)

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could be employed to:

Map Reaction Pathways: Identify the most likely sequence of steps that lead from reactants to products.

Analyze Transition States: Locate the high-energy transition state structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Chemical Properties

QSPR modeling is a computational technique that aims to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound and a series of related compounds, a QSPR study would involve:

Calculating Molecular Descriptors: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., constitutional, topological, quantum-chemical) would be calculated for each molecule.

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that relates a subset of these descriptors to a specific property of interest (e.g., solubility, melting point, or a measure of biological activity).

Validating the Model: The predictive power of the model would be rigorously tested to ensure its reliability.

Once a validated QSPR model is established, it can be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics.

Non-Covalent Interaction (NCI) Analysis

Following a comprehensive search of available scientific literature, no specific studies detailing a Non-Covalent Interaction (NCI) analysis for the compound This compound were identified. While computational and theoretical studies, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, have been conducted on structurally related thiophene and pyridine derivatives to investigate their intermolecular interactions, this particular type of analysis has not been published for the target molecule.

Therefore, detailed research findings and data tables concerning the non-covalent interactions of this compound, as would be revealed by an NCI analysis, are not available in the current body of scientific research.

Advanced Applications in Materials Science and Interdisciplinary Research

Role in Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel devices. Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate is a promising candidate for the development of organic semiconductors and charge transport materials due to its inherent electronic structure.

Building Block for Conjugated Polymers and Oligomers

This compound serves as an excellent monomer for the synthesis of conjugated polymers and oligomers. The thiophene (B33073) unit provides a readily polymerizable backbone through established cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization. rsc.org The presence of the pyridine (B92270) ring introduces a degree of electron deficiency into the conjugated system, which is crucial for creating materials with ambipolar or n-type charge transport characteristics. acs.org The ester functional group can be further modified post-polymerization or can influence the solubility and processing of the resulting polymers.

The strategic placement of the nitrogen atom in the pyridine ring can significantly impact the optoelectronic properties of the resulting polymers. rsc.org Theoretical studies on similar pyridine-thiophene oligomers have shown that the inclusion of the pyridine ring affects the ground state structures and stabilities of helical conformers, which in turn influences their electronic behavior. rsc.orgresearchgate.net

Application in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

In the realm of OPVs, materials based on pyridin-yl-thiophene units can function as either donor or acceptor components in a bulk heterojunction. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the pyridine and thiophene rings is a key advantage. This tuning allows for the optimization of the energy level alignment at the donor-acceptor interface, which is critical for efficient exciton (B1674681) dissociation and charge generation.

For OLEDs, the bipolar nature of the pyridin-yl-thiophene moiety is advantageous for creating single-layer devices or for use in the emissive layer to balance electron and hole injection and transport. This can lead to improved device efficiency and lifetime. researchgate.net The rigid and planar structure of the conjugated backbone can also lead to high photoluminescence quantum yields in the solid state. Research on similar thiophene-phenylquinoline based Ir(III) complexes has demonstrated their potential as efficient emitters in deep-red phosphorescent OLEDs. researchgate.net

Influence on Optoelectronic Properties and Device Performance

The incorporation of this compound into conjugated polymers can profoundly influence their optoelectronic properties. The intramolecular charge transfer character from the electron-rich thiophene to the electron-deficient pyridine can lead to broad and red-shifted absorption spectra, which is beneficial for light harvesting in OPVs. taylorfrancis.com The orientation of the pyridyl group along the polymer backbone has been shown to be of vital importance for the molecular design of high-performance organic electronic devices. rsc.org

The resulting polymers from pyridin-yl-thiophene monomers are expected to exhibit good thermal stability, a prerequisite for long-lasting electronic devices. rsc.org The charge carrier mobility, a crucial parameter for device performance, is also influenced by the molecular packing in the solid state, which can be controlled by the supramolecular interactions discussed in the following section.

Supramolecular Assembly and Self-Organizing Systems

The non-covalent interactions between molecules of this compound can drive their self-assembly into well-defined supramolecular structures. These interactions are primarily governed by the functional groups present in the molecule. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H bonds on the aromatic rings can act as weak hydrogen bond donors. researchgate.net

Furthermore, the planar aromatic surfaces of the thiophene and pyridine rings facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The ester group can also participate in dipole-dipole interactions and weak hydrogen bonding. The interplay of these interactions can lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. worktribe.com The study of the crystal structure of related compounds provides insights into the potential packing motifs. nih.govmdpi.comnih.gov

Ligand Design in Coordination Chemistry and Metal Complexation Studies

The presence of multiple heteroatoms (N, S, and O) makes this compound a versatile ligand in coordination chemistry. The pyridine nitrogen is a strong coordination site for a wide variety of metal ions. nih.gov The thiophene sulfur can also coordinate to soft metals, and the carbonyl oxygen of the ester group can act as a Lewis basic site.

This multi-dentate character allows for the formation of diverse metal-organic complexes with varying geometries and dimensionalities. Depending on the metal ion and the reaction conditions, it can act as a monodentate, bidentate, or bridging ligand. These complexes have potential applications in areas such as catalysis, sensing, and the development of magnetic or luminescent materials. The synthesis of metal-organic frameworks (MOFs) using pyridin-yl-dicarboxylate and thiophene-dicarboxylate ligands has been reported, suggesting that this compound could also be a suitable building block for such porous materials. wikipedia.orgnih.govrsc.orgrsc.orggoogle.com

Potential Coordination Modes of this compound
Coordination SitePotential Metal Ion PartnersResulting StructurePotential Applications
Pyridine NitrogenTransition metals (e.g., Cu, Zn, Co), LanthanidesMononuclear complexes, Coordination polymersCatalysis, Luminescence
Thiophene SulfurSoft metals (e.g., Pd, Pt, Ag)Complexes with S-coordinationCatalysis, Materials science
Carbonyl OxygenHard Lewis acidic metalsChelate complexesStructural diversity in MOFs
Multiple sites (bridging)Various metal ionsMetal-Organic Frameworks (MOFs), Coordination polymersGas storage, Separation, Sensing

Application in Catalyst Development

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. This compound, with its combination of a soft (thiophene) and a hard (pyridine) donor site, can be employed as a ligand in transition metal catalysis. researchgate.net

The pyridine moiety can stabilize the metal center, while the electronic properties of the thiophene ring can influence the catalytic cycle. For instance, in cross-coupling reactions catalyzed by palladium, the coordination of such a ligand can affect the rates of oxidative addition and reductive elimination. Pyridine and related ligands are known to be valuable in homogeneous catalysis. tcu.edu The functionalization of the pyridine ring can tune the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. nih.gov The use of thiophene-based ligands in catalysis is also well-documented, particularly in hydrodesulfurization processes. researchgate.net

Potential Catalytic Applications with this compound as a Ligand
Catalytic ReactionMetal CenterRole of the Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Pd, NiStabilization of the active catalytic species, tuning of electronic properties.
C-H Activation/FunctionalizationRh, Ru, PdDirecting group and electronic modifier of the metal center. nih.gov
Polymerization ReactionsNi, PdControl of polymer chain growth and properties. rsc.org
Hydrogenation/HydroformylationRh, Co, RuModulation of catalyst activity and selectivity.

Research on this compound as a Chemical Biology Probe Remains Undocumented

Despite the growing interest in the development of sophisticated chemical tools to explore biological systems, a comprehensive review of scientific literature reveals a significant gap in research concerning this compound as a structural motif in chemical biology probes for non-therapeutic applications. Extensive searches of chemical and biological databases have not yielded specific studies detailing its use in the mechanistic investigation of interactions with biomolecular targets outside the realm of drug development.

The pyridin-3-yl-thiophene scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of therapeutic activities, including anticancer, antibacterial, and antiviral properties. In these therapeutic contexts, the interaction of such compounds with biomolecular targets like enzymes and receptors is a central focus. However, these studies are invariably aimed at eliciting a therapeutic effect, which falls outside the scope of fundamental chemical biology investigations.

Chemical biology probes are powerful tools for understanding complex biological processes. They are often designed to interact with specific biomolecules to enable their visualization, quantification, or the study of their function in a non-perturbative manner. These probes can be equipped with reporter groups, such as fluorophores or affinity tags, to facilitate their detection and the analysis of their interactions.

While derivatives of both pyridine and thiophene have been independently utilized in the design of fluorescent probes and other chemical tools, the specific compound, this compound, has not been reported in the literature as a platform for such applications. Mechanistic studies of its interaction with biomolecular targets, for purposes other than therapeutic intervention, are therefore not available. Such studies would typically involve biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to characterize the binding thermodynamics and kinetics.

The absence of published research in this specific area means that there is no data to populate a detailed analysis of this compound as a chemical biology probe. The scientific community has, to date, focused on the potential of this and related structures as leads for new medicines. Consequently, the exploration of its utility as a tool for fundamental biological inquiry remains an open and unexplored field of research.

Conclusion and Future Research Directions

Summary of Key Synthetic, Structural, and Mechanistic Insights

The synthesis of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate and related 5-aryl-thiophene-2-carboxylate derivatives is most prominently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has proven to be a powerful and versatile tool for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. In a typical synthetic approach, ethyl 5-bromothiophene-2-carboxylate is coupled with 3-pyridinylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

While specific mechanistic studies for this compound are not extensively documented, the general mechanism of the Suzuki-Miyaura coupling is well-established. The efficiency of the synthesis can be influenced by factors such as the choice of catalyst, base, solvent, and reaction temperature.

Current Limitations and Challenges in Research and Application

Despite the synthetic utility of the Suzuki-Miyaura coupling, challenges remain, particularly concerning the functionalization of the pyridine (B92270) ring. The inherent electron-deficient nature of pyridine can render certain positions, including the 3-position, less reactive in some coupling reactions, potentially leading to lower yields or requiring carefully optimized reaction conditions. Regioselective functionalization of pyridines remains a significant challenge in synthetic organic chemistry.

A major limitation in the broader research and application of this compound is the relatively sparse body of literature dedicated specifically to this compound. While the synthesis of related aryl-thiophenes is well-documented, detailed studies on the specific properties and potential applications of this particular molecule are lacking. This scarcity of data hinders a comprehensive understanding of its chemical, physical, and biological properties, thereby limiting its immediate application in materials science or medicinal chemistry. The development of more efficient and selective synthetic methods for pyridine functionalization would be beneficial for overcoming some of these synthetic hurdles.

Emerging Trends and Unexplored Avenues for the Compound

The convergence of thiophene (B33073) and pyridine moieties in a single molecule opens up several promising avenues for future research. Thiophene-based compounds are known for their interesting electronic and photophysical properties, making them valuable components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a pyridine unit can modulate these properties, and the nitrogen atom can serve as a coordination site for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or luminescent properties.

Unexplored avenues for this compound include a thorough investigation of its photophysical properties, such as fluorescence and phosphorescence, which could lead to applications in sensing or imaging. Furthermore, its potential as a ligand for transition metal catalysts is an area ripe for exploration. The derivatization of the ester group could also lead to a wide range of new compounds with potentially interesting biological activities.

Potential for Development of Novel Functional Materials and Chemical Entities

The molecular structure of this compound makes it a promising building block for the development of novel functional materials. The conjugated π-system extending over both the thiophene and pyridine rings suggests potential for applications in organic electronics. By polymerizing or incorporating this unit into larger conjugated systems, materials with tailored electronic properties could be designed.

In the field of medicinal chemistry, both thiophene and pyridine rings are considered privileged structures, appearing in numerous biologically active compounds. Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. Similarly, the pyridine nucleus is a common feature in many approved drugs. researchgate.net Therefore, this compound and its derivatives represent a scaffold with significant potential for the discovery of new therapeutic agents. Further derivatization of the core structure could lead to the identification of compounds with enhanced biological activity.

Outlook for Advanced Chemical Synthesis and Derivatization Strategies

Future synthetic efforts will likely focus on the development of more efficient and sustainable methods for the synthesis of this compound and its analogs. This includes the exploration of alternative coupling reactions that may offer milder reaction conditions or broader substrate scope. Metal-free synthetic approaches are also gaining traction as a more environmentally friendly alternative to traditional metal-catalyzed reactions.

Q & A

Q. What are the standard synthetic protocols for Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate?

Methodological Answer: The compound is synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and elemental sulfur. Typical steps include:

Cyclocondensation : React 3-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine) at 80–100°C for 6–12 hours .

Esterification : The intermediate thiophene carboxylate is esterified using ethanol under acidic conditions.
Key Parameters :

ParameterCondition
Reaction Temperature80–100°C
CatalystMorpholine or triethylamine
PurificationColumn chromatography (SiO₂)

For reproducibility, ensure full characterization via NMR, IR, and mass spectrometry .

Q. What crystallographic methods are used for structural determination of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation from ethanol or DCM.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : Use SHELXL for refinement and Olex2 for visualization. Validate with checkCIF to resolve symmetry or displacement issues .

Q. Typical Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R Factor<0.05
Mean C–C Bond Length1.40–1.48 Å

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

¹H/¹³C NMR : Identify pyridyl protons (δ 8.5–9.0 ppm) and thiophene carbons (δ 120–140 ppm).

IR Spectroscopy : Confirm ester C=O (1700–1750 cm⁻¹) and thiophene ring (3100 cm⁻¹).

Mass Spectrometry : Match molecular ion [M+H]⁺ to theoretical mass (C₁₂H₁₁NO₂S: 233.06 g/mol) .

Q. Example NMR Peaks :

Proton Environmentδ (ppm)
Pyridyl H (ortho to N)8.6–8.8
Thiophene H (C-3)7.2–7.4
Ethyl OCH₂CH₃4.2–4.4

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include solubility, logP, and hydrogen-bonding capacity, which influence reactivity and biological interactions.

PropertyValue
Molecular Weight233.06 g/mol
XlogP (Hydrophobicity)2.1
Hydrogen Bond Donors1 (ester carbonyl)
Hydrogen Bond Acceptors3 (ester O, pyridyl N)
Topological Polar Surface50.2 Ų

These values are calculated using software like ChemAxon and validated experimentally via HPLC .

Advanced Questions

Q. How can low yields in the Gewald synthesis be optimized?

Methodological Answer: Low yields (<40%) often arise from incomplete cyclization or side reactions. Mitigation strategies:

Catalyst Optimization : Replace morpholine with DBU for faster kinetics.

Solvent Screening : Use DMF or DMSO to enhance sulfur solubility.

Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes .

Q. Case Study :

ConditionYield Improvement
DBU Catalyst55% → 72%
Microwave (100°C)45% → 68%

Q. How to handle crystallographic disorder in thiophene-pyridyl systems?

Methodological Answer: Disorder in the pyridyl or thiophene rings (e.g., ) is resolved by:

Multi-Component Refinement : Split the disordered moiety into partial occupancies in SHELXL.

Thermal Ellipsoid Analysis : Use ADPs to identify rigid vs. flexible regions.

Twinned Data Refinement : Apply HKLF5 in SHELXL for twinned crystals .

Q. How to resolve overlapping signals in NMR spectra?

Methodological Answer: For crowded aromatic regions (δ 7.0–8.5 ppm):

2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY for coupling networks.

Solvent Optimization : Switch to DMSO-d₆ to shift exchangeable protons.

Variable Temperature NMR : Reduce broadening caused by ring current effects .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Modify the pyridyl or ester groups to probe electronic or steric effects:

Electron-Withdrawing Groups : Introduce -NO₂ or -Cl at the pyridyl C-4 (synthesis via Pd-catalyzed cross-coupling).

Ester Bioisosteres : Replace ethyl with tert-butyl for enhanced lipophilicity.

Biological Testing : Screen derivatives against kinase targets using SPR or fluorescence assays .

Q. Derivative Examples :

DerivativeBiological Target
5-(4-Nitro-pyridin-3-yl)Tyrosine Kinase Inhibitor
tert-Butyl ester analogCYP450 Isozyme Binding

Q. How to resolve contradictions in crystallographic vs. computational data?

Methodological Answer: Discrepancies (e.g., bond lengths deviating by >0.05 Å) require:

Validation Tools : Use checkCIF for crystallographic outliers and Gaussian for DFT optimization.

Hirshfeld Surface Analysis : Compare intermolecular interactions in CrystalExplorer.

Docking Studies : Align crystallographic poses with AutoDock Vina to validate bioactive conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.